molecular formula C10H7ClN2O2 B1586590 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid CAS No. 313674-12-3

2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid

Cat. No. B1586590
M. Wt: 222.63 g/mol
InChI Key: JBLRHBKKTPDCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the empirical formula C10H7ClN2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid” can be represented by the SMILES string OC(=O)c1ccc(cc1Cl)-n2cccn2 . The InChI key for this compound is JBLRHBKKTPDCTI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid” is a solid substance . It has a molecular weight of 222.63 . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

  • Synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles

    • Application : This compound is used in the synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles .
    • Method : The synthesis involves a one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane .
    • Results : The reaction afforded previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles in good yields .
  • Pharmacological Research

    • Application : Pyrazole derivatives, such as 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid, are known to exhibit various biological properties .
    • Method : These compounds are often synthesized and then tested in vitro or in vivo for their biological activity .
    • Results : Pyrazole derivatives have been found to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
  • Antileishmanial and Antimalarial Activities

    • Application : Some hydrazine-coupled pyrazoles, which can be synthesized using 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid, have shown potent antileishmanial and antimalarial activities .
    • Method : The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
    • Results : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047). The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
  • Antimicrobial Activities

    • Application : Coumarin-substituted hydrazone derivatives, which can be synthesized using 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid, have shown antimicrobial activities .
    • Method : The compounds were synthesized and their antimicrobial activities were evaluated against various bacterial strains .
    • Results : The compounds did not show any noticeable activity up to 50 μg/mL concentration .
  • Antidiabetic Activities

    • Application : The derivatives of 1,3-diazole, which can be synthesized using 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid, have shown antidiabetic activities .
    • Method : The compounds were synthesized and their antidiabetic activities were evaluated .
    • Results : The compounds have shown promising antidiabetic activities .
  • Synthesis of Other Chemical Compounds
    • Application : “2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid” is used in the synthesis of other chemical compounds .
    • Method : The specific methods of application or experimental procedures vary depending on the compound being synthesized .
    • Results : The results or outcomes obtained also vary depending on the compound being synthesized .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the following hazard statements: H302-H312-H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-4-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-9-6-7(13-5-1-4-12-13)2-3-8(9)10(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLRHBKKTPDCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377015
Record name 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid

CAS RN

313674-12-3
Record name 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313674-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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